molecular formula C22H22FN3O2 B2745771 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine CAS No. 1775495-02-7

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine

Cat. No.: B2745771
CAS No.: 1775495-02-7
M. Wt: 379.435
InChI Key: SMCBWPYHUYGLPZ-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine is a piperidine-based small molecule featuring a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at position 3 and a phenylacetyl group at the piperidine nitrogen. The fluorophenyl and oxadiazole moieties are critical for binding affinity and metabolic stability, as seen in related compounds .

Properties

IUPAC Name

1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-19-8-6-18(7-9-19)22-24-20(28-25-22)14-17-10-12-26(13-11-17)21(27)15-16-4-2-1-3-5-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCBWPYHUYGLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Central Nervous System Disorders

Recent studies have indicated that compounds similar to 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine may exhibit efficacy in treating various central nervous system (CNS) disorders. These include:

  • Depression
  • Anxiety Disorders
  • Obsessive-Compulsive Disorder

Research suggests that the oxadiazole derivative may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for further exploration in mood disorders .

Antimicrobial Activity

There are indications that similar oxadiazole derivatives possess antimicrobial properties. The structural features of the compound could enhance its interaction with bacterial cell membranes or inhibit essential enzymes in microbial metabolism. This potential application is significant for developing new antibiotics in an era of increasing antibiotic resistance .

Anticancer Potential

Preliminary studies suggest that compounds containing oxadiazole rings can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorophenyl group may enhance the selectivity and potency of the compound against tumor cells .

Case Study 1: Antidepressant Activity

A study involving a series of piperidine derivatives demonstrated that those with oxadiazole substitutions exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonin reuptake inhibition compared to traditional SSRIs .

Case Study 2: Antimicrobial Efficacy

In vitro tests on similar compounds revealed promising results against Gram-positive bacteria. The study highlighted the role of the fluorine atom in increasing lipophilicity, which facilitated better membrane penetration .

Mechanism of Action

The mechanism of action of 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the fluorophenyl group are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 4-(trifluoromethyl)phenyl group in V-0219 enhances GLP-1R binding affinity and metabolic stability compared to the 4-fluorophenyl group in the target compound . Phenylacetyl vs.

Piperidine Modifications :

  • Replacement of the morpholine group (V-0219) with phenylacetyl (target compound) simplifies the structure but may reduce potency, as morpholine contributes to hydrogen bonding in GLP-1R binding .

Pharmacological and Functional Comparisons

V-0219 (Compound 9)

  • Potency: Subnanomolar EC₅₀ in insulin secretion assays, surpassing many GLP-1R agonists .
  • Selectivity: No off-target activity against 168 GPCRs, suggesting high specificity .
  • Structural Advantage : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability .

4-Ethylbenzoyl Analog (CAS 1775402-58-8)

  • Structural Similarity : Shares the 4-fluorophenyl-oxadiazole core but lacks the morpholine or phenylacetyl groups.
  • Molecular Weight: Lower than V-0219 (393.45 vs.

Biological Activity

The compound 4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClFN3O2C_{22}H_{21}ClFN_3O_2 with a molecular weight of 392.4 g/mol. The compound features a piperidine ring, an oxadiazole moiety, and a fluorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21ClFN3O2
Molecular Weight392.4 g/mol
IUPAC NameThis compound
InChI KeyXLWIQNPOSSWVPH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the oxadiazole ring through cyclization reactions and subsequent coupling reactions to introduce the piperidine and phenylacetyl groups.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole and fluorophenyl groups enhance binding affinity via hydrogen bonding and hydrophobic interactions.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, related compounds have been evaluated for their efficacy against RET kinase activity, which is implicated in several cancers .
  • Neuroprotective Effects : The compound may possess neuroprotective properties similar to other oxadiazole derivatives that have been studied for their effects on epilepsy models. These compounds have shown potential in modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties : Some derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. This suggests a potential application for this compound in treating infections .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a similar oxadiazole derivative against FaDu hypopharyngeal tumor cells. The results indicated that the compound induced significant cytotoxicity and apoptosis compared to standard treatments like bleomycin .

Case Study 2: Neuroprotective Mechanism

In a zebrafish model of epilepsy, related oxadiazole compounds demonstrated significant neuroprotective effects by modulating neurotransmitter levels and reducing seizure frequency. This highlights the potential therapeutic application of the compound in neurological disorders .

Q & A

Basic: What are the critical steps in synthesizing 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine?

Methodological Answer:
Synthesis typically involves:

  • Piperidine core functionalization : Introduce the oxadiazole moiety via nucleophilic substitution or cyclization reactions. For example, coupling 4-fluorophenyl nitrile derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring .
  • N-Acylation : React the piperidine intermediate with phenylacetyl chloride under anhydrous conditions (e.g., THF/DCM with a base like triethylamine) to install the phenylacetyl group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H, ¹³C, ¹⁹F): Verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, oxadiazole C=N at ~160–165 ppm) .
    • LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and elemental composition .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the oxadiazole-piperidine scaffold .

Advanced: How can reaction conditions be optimized for the acylation step?

Methodological Answer:

  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the piperidine nitrogen. Evidence suggests THF improves yield by 15–20% compared to DCM .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to accelerate acylation .
  • DOE (Design of Experiments) : Use factorial design to optimize temperature (40–60°C), stoichiometry (1:1.2 amine:acyl chloride), and reaction time (4–12 hrs) .

Advanced: How to resolve discrepancies between NMR and mass spectrometry data?

Methodological Answer:

  • Impurity Analysis : Perform HPLC-MS to detect side products (e.g., unreacted intermediates or hydrolysis byproducts) .
  • Deuterium Exchange : Use D₂O to identify exchangeable protons (e.g., NH in unreacted piperidine) that may obscure NMR signals .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ADF) .

Advanced: How to design in vitro assays to evaluate biological activity?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with structural homology to known oxadiazole-binding proteins (e.g., kinase or protease assays) .
  • Assay Conditions :
    • Use HEPES buffer (pH 7.4) and DMSO (<1% v/v) for solubility.
    • Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ via dose-response curves .
  • Data Validation : Replicate experiments (n=3) and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced: How to analyze structure-activity relationships (SAR) for fluorophenyl and oxadiazole modifications?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (-OCH₃) groups on the phenyl ring. Compare logP (HPLC) and binding affinity .
  • Oxadiazole Isosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole to assess ring size/electronic effects .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating fluorophenyl groups) .

Advanced: How to address poor solubility in biological assays?

Methodological Answer:

  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Salt Formation : Screen hydrochloride or mesylate salts for enhanced crystallinity and dissolution .

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